molecular formula C₂₆H₂₁F₆NO₅ B052264 Acrinathrin CAS No. 101007-06-1

Acrinathrin

Cat. No. B052264
M. Wt: 541.4 g/mol
InChI Key: YLFSVIMMRPNPFK-WEQBUNFVSA-N
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Description

Molecular Structure Analysis

Acrinathrin has a molecular formula of C26H21F6NO5 . It contains three chiral centres and one double bond, giving a total of 15 potential isomers .


Physical And Chemical Properties Analysis

Acrinathrin has a low aqueous solubility and is semi-volatile . It is moderately persistent in soils but rapidly degrades in aqueous systems . It has a molecular weight of 541.44 .

Scientific Research Applications

Application 1: Dissipation Patterns of Acrinathrin in Aster Scaber

  • Summary of the Application : Acrinathrin is used in the cultivation of Aster scaber, a plant species. The study aimed to establish preharvest residue limits (PHRLs) by studying the dissipation patterns of Acrinathrin in Aster scaber grown in a greenhouse .
  • Methods of Application or Experimental Procedures : Acrinathrin was applied in two different greenhouses, located in Taean-gun (field 1) and Gwangyang-si (field 2). Samples were collected at 0, 1, 2, 3, 5, 7, and 10 days after insecticides application. The recoveries of two insecticides analyzed by LC–MS/MS and HPLC–DAD were ranged from 77.1 to 111.3% .
  • Results or Outcomes : The half-lives of Acrinathrin residues were 3.8 days in field 1 and 9.2 days in field 2. The PHRLs 10 days before harvesting A. scaber were 0.610 mg/kg (field 1), 0.946 mg/kg (field 2) for Acrinathrin .

Application 2: Synergistic Toxicity of Carbamates and Acrinathrin

  • Summary of the Application : This study investigated the synergistic effects of carbamates and Acrinathrin on the Western Flower Thrips (Thysanoptera: Thripidae), a common pest in agriculture .
  • Methods of Application or Experimental Procedures : The study involved the application of both carbamates and Acrinathrin to the Western Flower Thrips and observing the effects .
  • Results or Outcomes : The study found that carbamates can synergize the toxicity of Acrinathrin in resistant Western Flower Thrips .

Application 3: Stability of Insecticide Resistance

  • Summary of the Application : This study examined the stability of insecticide resistance in the Western Flower Thrips to Acrinathrin .
  • Methods of Application or Experimental Procedures : The study involved rearing strains of the Western Flower Thrips in insecticide-free conditions over several generations and observing changes in resistance levels .

Application 4: Modification of Maximum Residue Levels in Peaches and Sweet Peppers

  • Summary of the Application : This study aimed to modify the existing maximum residue levels (MRLs) for Acrinathrin in peaches and sweet peppers .
  • Methods of Application or Experimental Procedures : The study involved the calculation of pesticide residue dissipation patterns by determining residues each day, after spraying peaches and sweet peppers with Acrinathrin .
  • Results or Outcomes : The study concluded that the metabolism of Acrinathrin in primary crops has been addressed and that the previously derived residue definitions are applicable .

Application 5: Use in Various Crops

  • Summary of the Application : In Japan, Acrinathrin has been developed for application on various crops including vegetables, fruits, tea, and ornamentals .
  • Methods of Application or Experimental Procedures : Acrinathrin is applied to the crops as a 3% wettable powder formulation .
  • Results or Outcomes : Acrinathrin was registered in 1995 as an insecticide for the control of pests in these crops .

Safety And Hazards

Acrinathrin is harmful if inhaled . It has a low toxicity to humans but there is some concern that it may bio-accumulate . It is highly toxic to bees and most aquatic species, moderately toxic to birds and earthworms .

properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F6NO5/c1-24(2)18(11-12-20(34)38-23(25(27,28)29)26(30,31)32)21(24)22(35)37-19(14-33)15-7-6-10-17(13-15)36-16-8-4-3-5-9-16/h3-13,18-19,21,23H,1-2H3/b12-11-/t18-,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFSVIMMRPNPFK-WEQBUNFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C\C(=O)OC(C(F)(F)F)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F6NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041584
Record name Acrinathrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrinathrin

CAS RN

101007-06-1
Record name Acrinathrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101007-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrinathrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101007061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrinathrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACRINATHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUI1AZ37K6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,250
Citations
M Kamler, M Nesvorna, J Stara, T Erban… - Experimental and applied …, 2016 - Springer
… Mites from the Kyvalka site were resistant to acrinathrin, tau-… acrinathrin and amitraz, but not to tau-fluvalinate. The calculated discriminating concentrations for tau-fluvalinate, acrinathrin, …
Number of citations: 78 link.springer.com
P Bielza, V Quinto, E Fernández… - Pest Management …, 2008 - Wiley Online Library
… acrinathrin resistance was investigated in WFT. RESULTS: The resistant strain, selected in the laboratory for acrinathrin … ), showed a high resistance to acrinathrin (43‐fold based on LC …
Number of citations: 38 onlinelibrary.wiley.com
P Bielza, E Fernández, C Grávalos… - Journal of Economic …, 2009 - academic.oup.com
… of combining increasing concentrations of acrinathrin with a constant … to acrinathrin in a laboratory insecticidesusceptible strain, but they did in two field strains, with higher acrinathrin …
Number of citations: 39 academic.oup.com
S Malato, J Blanco, AR Fernandez-Alba, A Agüera - Chemosphere, 2000 - Elsevier
A comparative study of the degradation of commerical acrinathrin … Although acrinathrin is almost destroyed when exposed to … 2 h acrinathrin is completely destroyed. Mineralisation of …
Number of citations: 109 www.sciencedirect.com
S Lee, R Ko, K Lee, J Kim, S Kang, J Lee - Applied Biological Chemistry, 2022 - Springer
… confirmed to be 5.3 times higher than that of acrinathrin (Table 2). Therefore, the difference between the initial residue levels of acrinathrin and metaflumizone found on A. scaber was …
Number of citations: 5 link.springer.com
D Cifuentes, R Chynoweth, J Guillén… - Journal of economic …, 2012 - academic.oup.com
… P450 genes that might be involved in acrinathrin resistance, in a laboratory population of F. … susceptible population, suggesting their possible involvement in resistance to acrinathrin. …
Number of citations: 34 academic.oup.com
AT STUDIES - fluoridealert.org
Acrinathrin is a new active ingredient which belongs to the … In Japan, acrinathrin has been developed for application on … , ARDENT® 3% WP (acrinathrin 3% wettable powder, hereafter …
Number of citations: 4 www.fluoridealert.org
JK Lee, KS Kyung, KS Oh - Korean Journal of Environmental …, 1995 - koreascience.kr
… of the pyrethroid acaricide-insecticide, acrinathrin in two different types of … ] acrinathrin as a function of aging temperature and aging period were investigated. The half lives of acrinathrin …
Number of citations: 1 koreascience.kr
A Aguilera, A Valverde, F Camacho, M Boulaid… - Food Control, 2012 - Elsevier
Residue levels of azoxystrobin, acrinathrin and kresoxim methyl were determined in zucchini grown in an experimental greenhouse during a two weeks period in which repeated …
Number of citations: 55 www.sciencedirect.com
JL Vilchez, P Espinosa, FJ Arrebola… - Analytical …, 1997 - jstage.jst.go.jp
… (15% acrinathrin w/v). A method for the determination of acrinathrin residue in vegetables by … Here, we propose a method for the determination of acrinathrin in ground and sea water …
Number of citations: 14 www.jstage.jst.go.jp

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